5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methylsulfanyl-benzoic acid
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Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid: is a complex organic compound that features a benzoic acid core substituted with a diazinane ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of benzoic acid, followed by the introduction of the diazinane ring and the methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the diazinane ring or the benzoic acid moiety, potentially yielding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzoic acid ring or the diazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield sulfoxides or sulfones, while reduction of the diazinane ring could produce amines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.
2-(methylsulfanyl)benzoic acid: Lacks the diazinane ring, which could affect its overall stability and interaction with biological targets.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, which might influence its solubility and pharmacokinetics.
Uniqueness
The unique combination of the diazinane ring and the methylsulfanyl group on the benzoic acid core distinguishes 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid from other compounds. This structural uniqueness could confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O4S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-19-9-3-2-7(6-8(9)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |
InChI Key |
AUMMXYHYAYRJMG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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